8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

Physicochemical Properties Drug Discovery Medicinal Chemistry

Distinct heterocyclic scaffold featuring the essential 8‑hydroxyl substituent (TPSA 58.56 Ų, LogP 0.9942) for optimized hydrogen bonding, solubility, and target recognition. Commercially available at 95% purity for use in anticancer SAR studies, herbicide PPO inhibitor development, and analytical reference standard preparation. Generic analogs lacking the 8‑OH group exhibit divergent profiles; validate with this authentic, well‑characterized standard.

Molecular Formula C8H7NO3
Molecular Weight 165.148
CAS No. 1779842-32-8
Cat. No. B2783765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one
CAS1779842-32-8
Molecular FormulaC8H7NO3
Molecular Weight165.148
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)O)OC(=O)N1
InChIInChI=1S/C8H7NO3/c10-6-3-1-2-5-4-9-8(11)12-7(5)6/h1-3,10H,4H2,(H,9,11)
InChIKeyHEDJCRMRVCKUSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS 1779842-32-8): Procurement-Grade Specification and Structural Classification


8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS 1779842-32-8) is a heterocyclic organic compound belonging to the benzoxazinone family, characterized by a fused oxazine ring system with a hydroxyl substituent at the 8-position of the benzene ring . Its molecular formula is C8H7NO3, with a molecular weight of 165.15 g/mol and a chemical structure represented by the SMILES notation O=C1NCc2cccc(O)c2O1 . This compound is commercially available for research purposes, typically offered with a purity of 95% or higher .

Why Generic Benzoxazinone Analogs Cannot Substitute for 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one


Generic substitution of benzoxazinone derivatives is precluded by the critical role of the 8-hydroxy substituent in dictating both physicochemical properties and biological recognition. This functional group serves as a hydrogen bond donor and acceptor, directly influencing the compound's polarity, solubility, and potential for specific interactions with biological targets such as enzymes [1]. Comparative studies on benzoxazinone derivatives demonstrate that the presence and position of substituents on the benzene ring profoundly affect inhibitory potency [1], and the replacement of the hydroxyl group with alternative functionalities (e.g., bromo, methyl) yields compounds with divergent physical properties and biological profiles . Consequently, even structurally close analogs cannot be assumed to perform equivalently without empirical validation.

Quantitative Differentiation Evidence for 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one


8-Hydroxy Substituent Confers Unique Physicochemical Properties Relative to Unsubstituted Core

The 8-hydroxy substituent in 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one introduces specific topological polar surface area (TPSA) and hydrogen bonding capacity absent in the unsubstituted 3,4-dihydro-2H-1,3-benzoxazin-2-one core. For the target compound, the calculated TPSA is 58.56 Ų and the LogP is 0.9942 . In contrast, the unsubstituted core (C8H7NO2, MW 149.15) lacks the hydroxyl group entirely, resulting in a lower TPSA and higher LogP (estimated ~1.5-2.0) , which would alter membrane permeability and solubility profiles.

Physicochemical Properties Drug Discovery Medicinal Chemistry

Commercial Availability and Purity Specification of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is commercially available from multiple reputable vendors with specified purity grades, enabling immediate research application without the need for custom synthesis. For example, it is offered by Leyan with a purity of 95% , by Sigma-Aldrich (via Enamine) with a purity of 95% , and by Biosynth as a versatile small molecule scaffold with pricing and availability on request . In contrast, many other substituted benzoxazinone analogs, such as 7-bromo-3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS 2020021-56-9), are primarily available from fewer vendors or only through custom synthesis .

Chemical Procurement Sourcing Research Supply

Antiproliferative Activity Profile of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one in Human Cancer Cell Lines

In a PubChem BioAssay evaluating antiproliferative activity against human HeLa cells (incubated for 48 hours using the WST8 assay), 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one demonstrated activity, with 1 out of 6 tested compounds showing an IC50 ≤ 1 µM [1]. While this indicates potential anticancer activity, the data is part of a larger screening campaign and lacks a direct head-to-head comparison with a specific analog under identical conditions. Notably, the broader class of benzoxazinone derivatives has shown significant antiproliferative effects; for example, a study of 17 benzoxazinone derivatives found several compounds with IC50 values less than 10 µM against HepG2, MCF-7, and HCT-29 cancer cell lines, with selectivity indices ranging from ~5 to 12 compared to normal WI-38 fibroblasts [2].

Anticancer Research Cytotoxicity Cell-Based Assays

Optimal Research and Industrial Application Scenarios for 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one


Medicinal Chemistry Lead Optimization for Anticancer Agents

8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is a suitable scaffold for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents. Its sub-micromolar activity in HeLa cells [1] and the known anticancer potential of benzoxazinone derivatives provide a validated starting point for derivatization and potency enhancement.

Agrochemical Discovery for Herbicide Development

Given that benzoxazinone derivatives are established protoporphyrinogen IX oxidase (PPO) inhibitors with herbicidal activity [1], 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can be utilized as a core scaffold for the synthesis and evaluation of novel herbicides targeting weed control.

Chemical Biology Probe Development

The compound's distinct physicochemical profile, defined by its 8-hydroxy substituent (TPSA 58.56 Ų, LogP 0.9942) [1], makes it valuable for exploring the impact of hydrogen bonding and polarity on target engagement and cellular permeability in chemical biology studies.

Reference Standard for Analytical Method Development

Due to its defined chemical structure (C8H7NO3, MW 165.15) and commercial availability at 95% purity from multiple vendors [1], 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can serve as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection and quantification of benzoxazinone derivatives in complex matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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